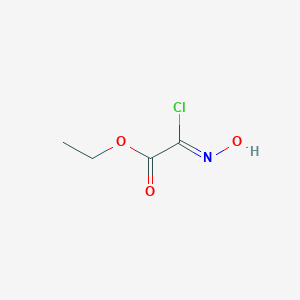

Ethyl 2-chloro-2-(hydroxyimino)acetate

Description

The exact mass of the compound 2-Chloro-2-hydroxyiminoacetic acid ethyl ester is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2Z)-2-chloro-2-hydroxyiminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3/b6-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOLDCOJRAMLTQ-UTCJRWHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/O)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14337-43-0 | |

| Record name | 2-Chloro-2-hydroxyiminoacetic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014337430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Ethyl 2-chloro-2-(hydroxyimino)acetate chemical properties

An In-depth Technical Guide to Ethyl 2-chloro-2-(hydroxyimino)acetate

Introduction

This compound, also known by synonyms such as 1-Ethyl oxalyl chloride 2-oxime and Ethyl chloroximidoacetate, is a significant organic compound with the chemical formula C₄H₆ClNO₃.[1] It is primarily recognized for its role as a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[2] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis. The compound is particularly valuable for its ability to generate ethoxycarbonylformonitrile oxide in situ, a highly reactive intermediate used in the construction of heterocyclic systems.[3][4]

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[2][3] It is sensitive to moisture and is a lachrymator.[2][3][5] Proper storage requires a dry, inert atmosphere at refrigerated temperatures (2-8°C).[1] The compound is soluble in methanol (B129727) and other common organic solvents like ethanol, acetone, and ethyl acetate, but has limited solubility in water.[2][3]

A summary of its key properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | ethyl (2E)-2-chloro-2-hydroxyiminoacetate | [6] |

| CAS Number | 14337-43-0 | [1][2] |

| Molecular Formula | C₄H₆ClNO₃ | [1][2][7] |

| Molecular Weight | 151.55 g/mol | [1][7] |

| Appearance | White to almost white powder or crystal | [2][3] |

| Melting Point | 70-76 °C (lit.) | [3] |

| Boiling Point | 230.5±23.0 °C (Predicted) | [3][5] |

| Density | 1.36±0.1 g/cm³ (Predicted) | [3][5] |

| pKa | 7.60±0.10 (Predicted) | [2][3][5] |

| Solubility | Soluble in Methanol | [2][3][5] |

| Storage Temperature | 2-8°C | [1] |

| SMILES String | CCOC(=O)/C(Cl)=N\O | [1] |

| InChI Key | UXOLDCOJRAMLTQ-UTCJRWHESA-N |

Experimental Protocols: Synthesis

The synthesis of this compound is commonly achieved through the diazotization of an ethyl glycinate (B8599266) precursor followed by chlorination. Two representative protocols are detailed below.

Synthesis from Glycine (B1666218) Ethyl Ester Hydrochloride

This method involves the reaction of glycine ethyl ester hydrochloride with sodium nitrite (B80452) in the presence of hydrochloric acid.

-

Materials:

-

Glycine ester hydrochloride (2 g, 14 mmol)

-

Concentrated Hydrochloric Acid (1.2 mL)

-

Sodium nitrite (2 g, 28 mmol total)

-

Water (5.8 mL total)

-

Brine solution

-

Ether

-

-

Procedure:

-

Dissolve glycine ester hydrochloride in 3 mL of water and add concentrated HCl.

-

Cool the resulting solution to -5 °C.

-

Slowly add a solution of sodium nitrite (1 g in 1.4 mL of water) to the cooled mixture.

-

Stir the mixture at 0 °C for 10 minutes.

-

Add a second solution of sodium nitrite (1 g in 1.4 mL of water).

-

Continue stirring the reaction mixture at 0 °C for an additional 45 minutes.

-

Upon completion, add a brine solution to the mixture.

-

Extract the product with ether.

-

Dry the combined organic layers and evaporate the solvent under reduced pressure.

-

-

Yield: This procedure yields (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate in approximately 76% yield (1.6 g), which is often used in the next step without further purification.[7]

Synthesis from Ethyl Aminoacetate

This protocol is a variation that starts with ethyl aminoacetate.

-

Materials:

-

Ethyl aminoacetate (5 g, 48.53 mmol)

-

Concentrated Hydrochloric Acid (8 ml)

-

Sodium nitrite (4.91 g, 145.6 mmol)

-

Water (10 ml total)

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

Dissolve ethyl aminoacetate in 5 ml of water.

-

Cool the solution to 0°C and slowly add concentrated hydrochloric acid.

-

Add a mixture of sodium nitrite and 5 ml of water to the solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

After the reaction is complete, extract the mixture with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

-

Yield: This method produces the target compound as a white solid with a reported yield of 20% (1.5 g).[3][4][5]

Caption: Synthesis workflow for this compound.

Reactivity and Applications

The primary utility of this compound stems from its ability to act as a precursor to ethoxycarbonylformonitrile oxide. This highly reactive intermediate is generated in situ by treatment with a mild base, such as sodium bicarbonate.[3][4] The nitrile oxide readily undergoes [3+2] cycloaddition reactions, providing a powerful tool for synthesizing five-membered heterocyclic rings.

Key applications include:

-

Synthesis of Isoxazolines: Used in the preparation of (+)- and (−)-Δ²-isoxazolines.[3][4][5]

-

Amino Acid Synthesis: Employed in the synthesis of CIP-AS, a chiral amino acid related to glutamic acid, which is a potential agonist at AMPA-kainate receptors.[3][4][5]

-

Heterocycle Formation: Utilized to prepare N-azirdinyloximes, which can be converted to dihydro-oxadiazines upon treatment with scandium triflate.[3][4][5]

-

Triazolopyridine Synthesis: Serves as a key reagent in a condensation step with sulfilimines to form triazolopyridine-N-oxides, precursors to 1,2,4-triazolo[1,5-a]pyridine-2-carboxylates.[8]

Caption: In situ generation of nitrile oxide and its subsequent cycloaddition.

Safety Information

This compound is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting. It is classified as a combustible solid.

-

Signal Word: Danger[4]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P342 + P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician.[4]

-

-

Personal Protective Equipment (PPE): Recommended PPE includes gloves, eye shields, a face shield, and a dust mask (type N95 or equivalent).

References

- 1. This compound | 14337-43-0 | FE34373 [biosynth.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER CAS#: 14337-43-0 [m.chemicalbook.com]

- 4. 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER | 14337-43-0 [amp.chemicalbook.com]

- 5. 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER | 14337-43-0 [chemicalbook.com]

- 6. This compound | C4H6ClNO3 | CID 6399471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS: 14337-43-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-2-(hydroxyimino)acetate, a versatile synthetic intermediate, holds significant importance in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a particular focus on its role in the construction of bioactive heterocyclic compounds. Detailed experimental protocols for its use in 1,3-dipolar cycloaddition reactions to form isoxazolines and its utility in the synthesis of AMPA receptor agonists are presented. Furthermore, this document summarizes available toxicological data and provides insights into its reactivity and handling.

Chemical and Physical Properties

This compound is a white to off-white solid organic compound. Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 14337-43-0 | [1] |

| Molecular Formula | C₄H₆ClNO₃ | [1] |

| Molecular Weight | 151.55 g/mol | [1] |

| Melting Point | 70-76 °C (lit.) | [1] |

| Appearance | White to off-white solid | |

| Synonyms | 1-Ethyl oxalyl chloride 2-oxime, Ethyl chloroximidoacetate | |

| Storage Temperature | 2-8°C | [1] |

Synthesis

A common laboratory-scale synthesis of this compound involves the diazotization of ethyl 2-aminoacetate followed by chlorination.

Experimental Protocol: Synthesis from Ethyl 2-aminoacetate

This protocol is adapted from established synthetic methods.

Materials:

-

Ethyl 2-aminoacetate hydrochloride

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Water (H₂O)

-

Diethyl ether

-

Brine solution

Procedure:

-

Dissolve glycine (B1666218) ester hydrochloride (2 g, 14 mmol) in 3 mL of water.

-

Add concentrated HCl (1.2 mL) to the solution.

-

Cool the resulting solution to -5 °C.

-

Slowly add a solution of sodium nitrite (1 g, 14 mmol) in water (1.4 mL).

-

Stir the mixture at 0 °C for 10 minutes.

-

Add another solution of sodium nitrite (1 g, 14 mmol) in water (1.4 mL) and continue stirring at 0 °C for 45 minutes.

-

After the reaction is complete, add a brine solution.

-

Extract the reaction mixture with diethyl ether.

-

Dry the combined organic layers and evaporate the solvent under reduced pressure to yield (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate.

Applications in Organic Synthesis and Drug Discovery

This compound serves as a valuable precursor for the synthesis of various heterocyclic structures, which are prevalent in many biologically active molecules. Its primary utility lies in its ability to generate ethoxycarbonylformonitrile oxide in situ, a highly reactive 1,3-dipole.

Synthesis of Isoxazolines via 1,3-Dipolar Cycloaddition

The in situ generation of ethoxycarbonylformonitrile oxide from this compound allows for a facile one-pot synthesis of 3-ethoxycarbonyl-substituted isoxazolines through a 1,3-dipolar cycloaddition reaction with alkenes.[2] Isoxazoline (B3343090) derivatives are known to exhibit a wide range of biological activities.

Materials:

-

This compound

-

Alkene (1.5 equivalents)

-

A suitable base (e.g., triethylamine)

Procedure:

-

Reagent Preparation: In a 50 mL round-bottom flask, dissolve the alkene (1.5 mmol, 1.5 equiv.) in dichloromethane (DCM, 10 mL). To this solution, add this compound (1.0 mmol, 1.0 equiv.).

-

Base Addition: Cool the mixture to 0 °C in an ice bath.

-

Slowly add the base to initiate the in situ generation of the nitrile oxide and subsequent cycloaddition.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, perform an aqueous work-up by diluting with water and extracting the product with an organic solvent.

-

Purification: Dry the combined organic layers and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Characterization: Characterize the purified 3-ethoxycarbonyl-5-substituted isoxazoline using standard analytical techniques (NMR, IR, MS).

Caption: Experimental workflow for the one-pot synthesis of isoxazolines.

Synthesis of AMPA Receptor Agonists

This compound is a key starting material in the synthesis of conformationally restricted analogues of glutamic acid, such as CIP-AS, which has been identified as a potent and selective agonist at the ionotropic AMPA-kainate receptors. The synthetic strategy involves a 1,3-dipolar cycloaddition of the derived ethoxycarbonylformonitrile oxide to a suitable dipolarophile.[3]

References

An In-depth Technical Guide to (Z)-Ethyl 2-Chloro-2-(hydroxyimino)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate is a key synthetic intermediate with significant applications in medicinal chemistry and drug development. Its versatile structure, featuring an oxime, an ester, and a chloro group, makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly isoxazolines. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in the development of compounds targeting the central nervous system. Detailed experimental protocols and spectroscopic data are presented to facilitate its use in a research and development setting.

Chemical Structure and Properties

(Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate, also known by its synonym 1-Ethyl oxalyl chloride 2-oxime, is an organic compound with the molecular formula C₄H₆ClNO₃. The "(Z)" designation in its name refers to the stereochemistry of the C=N double bond, where the chloro and hydroxyl groups are on the same side.

Caption: Chemical structure of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate.

Physicochemical Properties

A summary of the key physicochemical properties of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 14337-43-0 | |

| Molecular Formula | C₄H₆ClNO₃ | [1] |

| Molecular Weight | 151.55 g/mol | [1] |

| Appearance | White to almost white solid | |

| Melting Point | 70-76 °C | |

| Boiling Point | 230.5 °C (Predicted) | [1] |

| Density | 1.36 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in methanol | |

| Storage | 2-8°C, under inert atmosphere |

Spectroscopic Data

The structural elucidation of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate is confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the ethyl and hydroxyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.6 | Singlet | 1H | N-OH |

| ~4.4 | Quartet | 2H | O-CH₂ -CH₃ |

| ~1.4 | Triplet | 3H | O-CH₂-CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum shows four distinct signals corresponding to the four carbon environments in the molecule. The predicted chemical shifts are as follows:

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C =O (Ester) | ~160-170 |

| C =N (Oxime) | ~140-150 |

| O-C H₂-CH₃ | ~60-70 |

| O-CH₂-C H₃ | ~10-20 |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present.[2][3][4][5][6]

| Wavenumber (cm⁻¹) | Functional Group |

| 3500-3200 (broad) | O-H stretch (oxime) |

| ~1730 | C=O stretch (ester) |

| ~1640 | C=N stretch (oxime) |

| ~1200 | C-O stretch (ester) |

Mass Spectrometry

The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns for an ethyl ester.[7][8]

| m/z | Fragment |

| 151/153 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 106/108 | [M - OCH₂CH₃]⁺ |

| 78/80 | [M - COOCH₂CH₃]⁺ |

Synthesis

(Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate can be synthesized from readily available starting materials.[1]

Experimental Protocol: Synthesis from Glycine (B1666218) Ester Hydrochloride

Caption: Workflow for the synthesis of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate.

Materials:

-

Glycine ester hydrochloride

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Water

-

Brine (saturated NaCl solution)

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Dissolve glycine ester hydrochloride in water and add concentrated HCl.

-

Cool the resulting solution to -5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 0 °C.

-

Stir the mixture at 0 °C for a short period, then add a second portion of the sodium nitrite solution.

-

Continue stirring at 0 °C for approximately 45 minutes.

-

Quench the reaction by adding a brine solution.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Remove the solvent under reduced pressure to yield (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate. The product can often be used in the next step without further purification.[1]

Applications in Drug Development

(Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate is a valuable building block in organic synthesis, particularly for the construction of isoxazoline-containing molecules. Isoxazolines are a class of five-membered heterocycles that are prevalent in many biologically active compounds.

Precursor for 1,3-Dipolar Cycloaddition Reactions

The primary application of this compound is as a precursor to ethoxycarbonylformonitrile oxide, a highly reactive 1,3-dipole. This nitrile oxide is generated in situ and readily undergoes 1,3-dipolar cycloaddition reactions with alkenes to form isoxazolines.

Caption: General scheme for the 1,3-dipolar cycloaddition reaction.

Synthesis of AMPA/Kainate Receptor Ligands

A significant application of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate is in the synthesis of compounds that modulate the activity of ionotropic glutamate (B1630785) receptors, specifically AMPA and kainate receptors. These receptors are crucial for fast excitatory synaptic transmission in the central nervous system and are implicated in various neurological processes and disorders. The compound has been utilized in the synthesis of CIP-AS (-), a chiral amino acid that is a potential agonist at AMPA-kainate receptors.

Context: AMPA and Kainate Receptor Signaling Pathways

While (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate is a synthetic precursor and not a direct modulator of AMPA/kainate receptors, understanding the signaling pathways of these receptors provides context for the importance of developing ligands that target them.

AMPA Receptor Signaling

AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission. Upon binding of glutamate, the channel opens, allowing the influx of sodium ions, which leads to depolarization of the postsynaptic membrane. The trafficking and phosphorylation of AMPA receptors are key mechanisms underlying synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[9][10][11][12][13]

Caption: Simplified AMPA receptor signaling pathway.

Kainate Receptor Signaling

Kainate receptors have more diverse roles, acting at both presynaptic and postsynaptic sites to modulate neurotransmission.[14][15][16][17] Postsynaptically, they contribute to the excitatory postsynaptic potential, although typically with slower kinetics than AMPA receptors. Presynaptically, they can either facilitate or inhibit neurotransmitter release. Kainate receptors can also signal through metabotropic, G-protein-coupled pathways.[14]

Caption: Dual roles of kainate receptors in synaptic transmission.

Safety and Handling

(Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate is a hazardous substance and should be handled with appropriate safety precautions.[18][19]

-

Hazard Statements: Causes skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of inadequate ventilation wear respiratory protection.

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

Conclusion

(Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate is a versatile and valuable reagent for the synthesis of complex, biologically active molecules. Its utility as a precursor for 1,3-dipolar cycloaddition reactions makes it particularly relevant for the development of novel therapeutics targeting a range of biological systems, including the ionotropic glutamate receptors implicated in numerous neurological functions and diseases. This guide provides the foundational technical information required for its safe and effective use in a research and drug development context.

References

- 1. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]

- 2. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. Infrared_spectroscopy_correlation_table [chemeurope.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. AMPA receptor - Wikipedia [en.wikipedia.org]

- 10. Assembly of AMPA receptors: mechanisms and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AMPA receptor structure and auxiliary subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Mechanisms of AMPA Receptor Endosomal Sorting [frontiersin.org]

- 13. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic Potential of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kainate receptor - Wikipedia [en.wikipedia.org]

- 16. Kainate receptor signaling in pain pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure and gating of kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 14337-43-0|Ethyl 2-Chloro-2-(hydroxyimino)acetate|BLD Pharm [bldpharm.com]

- 19. SDS of this compound, Safety Data Sheets, CAS 14337-43-0 - chemBlink [chemblink.com]

An In-depth Technical Guide to Ethyl 2-chloro-2-(hydroxyimino)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-2-(hydroxyimino)acetate is a pivotal chemical intermediate with a molecular weight of 151.55 g/mol . This document serves as a comprehensive technical guide, elucidating its chemical properties, synthesis, and significant applications in pharmaceutical development. Primarily utilized as a precursor, this compound is integral to the synthesis of broad-spectrum antibiotics and potential neurological agents. This guide provides detailed insights into its role in these synthetic pathways, supported by structured data and procedural diagrams to facilitate its application in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature, characterized by the following properties:

| Property | Value | Reference |

| Molecular Weight | 151.55 g/mol | [1] |

| Molecular Formula | C₄H₆ClNO₃ | [1] |

| CAS Number | 14337-43-0 | |

| Melting Point | 70-76 °C | |

| Appearance | Solid | |

| Storage Temperature | 2-8°C | |

| Linear Formula | HON=C(Cl)CO₂C₂H₅ | |

| InChI Key | UXOLDCOJRAMLTQ-UTCJRWHESA-N | |

| SMILES | CCOC(=O)\C(Cl)=N\O |

Synthesis and Reactions

This compound is typically synthesized through the nitrosation of ethyl chloroacetate. It serves as a versatile reagent in organic synthesis, primarily through the reaction of its functional groups.

General Synthetic Pathway

The synthesis of related compounds, such as ethyl (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate, a precursor for cephalosporin (B10832234) antibiotics, involves the reaction of an acetoacetate (B1235776) derivative with sodium nitrite.[2] This is followed by reactions to build the thiazole (B1198619) ring and subsequent modifications.

Generation of Ethoxycarbonylformonitrile Oxide

In the presence of a weak base like sodium bicarbonate, this compound can generate ethoxycarbonylformonitrile oxide in situ. This reactive intermediate is a valuable component in 1,3-dipolar cycloaddition reactions for the synthesis of various heterocyclic compounds.

Generation of a reactive intermediate for cycloadditions.

Applications in Drug Development

The primary significance of this compound lies in its role as a building block for complex pharmaceutical molecules.

Synthesis of Cephalosporin Antibiotics

This compound is a key starting material in the synthesis of the side chain of ceftazidime (B193861), a third-generation cephalosporin antibiotic. The synthesis involves the formation of a (Z)-2-(2-aminothiazol-4-yl)-2-(substituted oxyimino)acetic acid derivative, which is then coupled with the 7-aminocephalosporanic acid core.

Workflow for the synthesis of Ceftazidime.

Precursor to AMPA Receptor Agonists

This compound has been utilized in the synthesis of chiral amino acids that are structurally related to glutamic acid. These synthesized compounds are potential agonists at the ionotropic (±)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA)-kainate receptors, which are crucial targets in neuroscience research for studying synaptic plasticity and neurodegenerative diseases.

Potential Antiviral Applications

Some sources suggest that this compound may have applications as an antiviral agent. It has been proposed to inhibit influenza virus growth by binding to the receptor binding site on the virus surface.[1] However, detailed, peer-reviewed studies confirming this mechanism and efficacy are not widely available. This remains an area for potential future investigation.

Experimental Protocols

While detailed, step-by-step protocols for specific industrial processes are often proprietary, the following outlines a general laboratory-scale procedure for a reaction where this compound is a key reactant.

Synthesis of (+)- and (−)-Δ²-isoxazolines (General Procedure):

This procedure is based on the application of this compound for generating a nitrile oxide for cycloaddition.

-

Preparation of the Nitrile Oxide Precursor: this compound is dissolved in a suitable organic solvent (e.g., dichloromethane).

-

Generation of the Nitrile Oxide: A mild base, such as sodium bicarbonate, is added to the solution to facilitate the in situ generation of ethoxycarbonylformonitrile oxide.

-

Cycloaddition: The olefin substrate is added to the reaction mixture, which is then stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired isoxazoline (B3343090) derivative.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE): Use of a dust mask (type N95 or equivalent), chemical safety goggles or a face shield, and chemical-resistant gloves is mandatory when handling this compound.

Conclusion

This compound is a chemical intermediate of significant value in the pharmaceutical industry. Its utility in the synthesis of the antibiotic ceftazidime and as a precursor to potential AMPA receptor agonists underscores its importance in drug discovery and development. While its direct biological activities are not extensively documented, its role as a versatile synthetic building block is well-established. Further research into its potential antiviral properties may open new avenues for its application. The information provided in this guide is intended to support researchers and scientists in leveraging the synthetic potential of this compound in their work.

References

An In-depth Technical Guide to the Physical Properties of Ethyl Chlorooximidoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of ethyl chlorooximidoacetate. The information is curated for professionals in research and development who require precise data for experimental design, chemical synthesis, and drug discovery processes. This document includes a detailed summary of quantitative data, a description of a key experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Physical and Chemical Properties

The physical and chemical properties of ethyl chlorooximidoacetate, also known by its IUPAC name ethyl (2E)-2-chloro-2-hydroxyiminoacetate, are summarized in the table below. These properties are essential for handling, storage, and application of the compound in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₄H₆ClNO₃ | [1][2][3][4] |

| Molecular Weight | 151.55 g/mol | [1][2] |

| CAS Number | 14337-43-0 | [1][2][3][4] |

| Appearance | White to Almost white powder to crystal | [3] |

| Melting Point | 70-76 °C (lit.) | [3][5][6] |

| Boiling Point (Predicted) | 230.5 ± 23.0 °C | [3] |

| Density (Predicted) | 1.36 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in Methanol | [3] |

| pKa (Predicted) | 7.60 ± 0.10 | [3] |

| InChI Key | UXOLDCOJRAMLTQ-UTCJRWHESA-N | [5] |

| SMILES | CCOC(=O)/C(=N\O)/Cl | [1][2][5] |

| Storage Conditions | 2-8°C, keep dry, under inert gas (Nitrogen) | [1][3][5] |

Experimental Protocols

The synthesis of ethyl chlorooximidoacetate is a critical procedure for its application in further chemical reactions. A general method for its preparation from ethyl 2-aminoacetate is described below.

Synthesis of Ethyl Chlorooximidoacetate from Ethyl 2-Aminoacetate [3][6]

Materials:

-

Ethyl 2-aminoacetate (5 g, 48.53 mmol)

-

Concentrated hydrochloric acid (8 ml)

-

Sodium nitrite (B80452) (NaNO₂, 4.91 g, 145.6 mmol)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve ethyl 2-aminoacetate in 5 ml of water in a suitable reaction vessel.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add concentrated hydrochloric acid to the cooled solution.

-

Separately, prepare a solution of sodium nitrite in 5 ml of water.

-

Add the sodium nitrite solution to the reaction mixture.

-

Stir the reaction mixture at room temperature for 1 hour.

-

After the reaction is complete, perform an extraction using ethyl acetate.

-

Combine the organic layers and dry them over anhydrous sodium sulfate.

-

Concentrate the dried organic phase under vacuum to yield ethyl chlorooximidoacetate as a white solid.

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of ethyl chlorooximidoacetate, providing a clear, step-by-step visual guide to the experimental protocol described above.

This guide provides foundational technical information on ethyl chlorooximidoacetate. For further applications, such as its use in the preparation of isoxazolines or as a potential agonist at AMPA-kainate receptors, researchers are encouraged to consult the cited literature.[3][6]

References

- 1. Ethyl 2-chloro-2-(hydroxyimino)acetate | 14337-43-0 | FE34373 [biosynth.com]

- 2. This compound | C4H6ClNO3 | CID 6399471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER | 14337-43-0 [chemicalbook.com]

- 4. 2-Chloro-2-hydroxyiminoacetic acid ethyl ester | C4H6ClNO3 | CID 9576005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-クロロ-2-(ヒドロキシイミノ)酢酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER | 14337-43-0 [amp.chemicalbook.com]

An In-depth Technical Guide to the Spectral Data of Ethyl 2-chloro-2-(hydroxyimino)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS No. 14337-43-0), a valuable reagent in organic synthesis. Due to the limited availability of published experimental spectra, this guide combines reported ¹H NMR data with predicted values for ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) based on the compound's molecular structure. Detailed experimental protocols for acquiring such spectra are also provided.

Molecular Structure and Properties

This compound possesses a unique combination of functional groups, including an ethyl ester, a chloro group, and an oxime. These features contribute to its reactivity and are key to interpreting its spectral data.

Chemical Structure:

Molecular Formula: C₄H₆ClNO₃ Molecular Weight: 151.55 g/mol Appearance: Off-white solid Melting Point: 70-76 °C

Spectral Data

The following sections present the available and predicted spectral data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The following ¹H NMR data has been reported for this compound in a deuterated solvent.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.59-9.61 | Multiplet | 1H | N-OH |

| 4.38-4.43 | Quartet | 2H | -O-CH₂ -CH₃ |

| 1.37-1.41 | Triplet | 3H | -O-CH₂-CH₃ |

Based on typical chemical shift values for the functional groups present, the predicted ¹³C NMR spectrum is as follows:

| Chemical Shift (ppm) | Assignment |

| ~160-165 | C =O (Ester) |

| ~140-150 | C =N-OH |

| ~62-65 | -O-C H₂-CH₃ |

| ~13-15 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3100-3500 | Broad | O-H stretch (Oxime) |

| 2850-3000 | Medium | C-H stretch (Alkyl) |

| 1720-1740 | Strong | C=O stretch (Ester) |

| 1620-1680 | Medium | C=N stretch (Oxime) |

| 1000-1300 | Strong | C-O stretch (Ester) |

| 600-800 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| m/z Value | Interpretation |

| 151/153 | Molecular ion peak ([M]⁺ and [M+2]⁺ due to ³⁵Cl/³⁷Cl isotopes) |

| 116 | Loss of Cl |

| 106 | Loss of -OCH₂CH₃ |

| 78 | [C(Cl)=NOH]⁺ fragment |

| 45 | [OCH₂CH₃]⁺ fragment |

| 29 | [CH₂CH₃]⁺ fragment |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or a precise chemical shift reference is required.

-

Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Analyze the spectrum to identify the molecular ion peak and major fragment ions.

Visualization of Workflows

The following diagrams illustrate the logical workflows for spectral analysis and data interpretation.

Caption: Workflow for the spectral analysis of this compound.

Caption: Logical workflow for the assignment of ¹H NMR signals.

An In-depth Technical Guide to Ethyl 2-chloro-2-(hydroxyimino)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-chloro-2-(hydroxyimino)acetate, a versatile reagent and building block in organic synthesis. The document details its chemical identity, physical and chemical properties, and provides an explanation of its linear formula, HON=C(Cl)CO2C2H5. A detailed, experimentally verified protocol for its synthesis is presented. Furthermore, this guide explores its applications in the synthesis of heterocyclic compounds, such as isoxazolines, and discusses its potential as an antiviral agent, particularly against the influenza virus. Safety information and handling precautions are also included to ensure its proper use in a laboratory setting.

Chemical Identity and Structure

This compound, represented by the linear formula HON=C(Cl)CO2C2H5 , is an organic compound that features an oxime, a chloro group, and an ethyl ester functional group.

-

IUPAC Name: ethyl (2Z)-2-chloro-2-(hydroxyimino)acetate

-

Synonyms: 1-Ethyl oxalyl chloride 2-oxime, Ethyl chloroximidoacetate[1]

-

CAS Number: 14337-43-0[1]

-

Molecular Formula: C4H6ClNO3[1]

-

Molecular Weight: 151.55 g/mol [1]

The linear formula, HON=C(Cl)CO2C2H5, describes the connectivity of the atoms within the molecule:

-

HON=: This segment indicates a hydroxyimino group, where a hydroxyl group (-OH) is bonded to a nitrogen atom (N), which is double-bonded to a carbon atom.

-

C(Cl): The carbon atom of the C=N double bond is also attached to a chlorine atom (Cl).

-

CO2C2H5: This part of the formula represents an ethyl ester group. The carbon atom, which is double-bonded to the nitrogen, is also single-bonded to the carbonyl carbon (C=O) of the ester. The carbonyl carbon is, in turn, bonded to an oxygen atom (O), which is connected to an ethyl group (-C2H5).

Molecular Structure Visualization

The following diagram illustrates the two-dimensional structure of this compound.

Physicochemical Properties

| Property | Value | Reference(s) |

| Physical State | Off-white solid | [2] |

| Melting Point | 70-76 °C | [1] |

| Boiling Point | 230.5 ± 23.0 °C (Predicted) | [2] |

| Density | 1.36 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in methanol. | [2] |

| Storage | Store at 2-8°C under an inert atmosphere. | [1] |

Spectroscopic Data

Detailed experimental spectral data (NMR, IR, MS) for this compound is not widely available in public spectral databases. Researchers are advised to acquire their own analytical data for characterization and purity assessment.

Experimental Protocols

Synthesis of (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate

This protocol describes the synthesis of the (Z)-isomer of this compound starting from glycine (B1666218) ester hydrochloride.

Materials:

-

Glycine ester hydrochloride

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium nitrite (B80452) (NaNO2)

-

Water (H2O)

-

Diethyl ether

-

Brine solution

Procedure:

-

To a solution of glycine ester hydrochloride (2 g, 14 mmol) in 3 mL of water, add concentrated HCl (1.2 mL).

-

Cool the resulting solution to -5 °C.

-

Slowly add a solution of sodium nitrite (1 g, 14 mmol) in water (1.4 mL) to the cooled mixture.

-

Stir the resulting mixture at 0 °C for 10 minutes.

-

Add another solution of sodium nitrite (1 g, 14 mmol) in water (1.4 mL).

-

Continue stirring the mixture at 0 °C for 45 minutes.

-

At the end of the stirring period, add a brine solution to the reaction mixture.

-

Extract the product with diethyl ether.

-

Dry the organic layer and evaporate the solvent under reduced pressure to yield (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate. The product can be taken to the next step without further purification.

Synthesis of Δ2-Isoxazolines

This compound is a precursor for the in situ generation of ethoxycarbonylformonitrile oxide, which can then undergo a 1,3-dipolar cycloaddition with alkenes to form Δ2-isoxazolines. A general procedure for this type of reaction is outlined below.

Materials:

-

This compound

-

An appropriate alkene

-

A weak base (e.g., sodium bicarbonate)

-

A suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)

General Procedure:

-

Dissolve this compound and the alkene in the chosen solvent.

-

Slowly add a weak base (e.g., a solution or suspension of sodium bicarbonate) to the reaction mixture. The base facilitates the in situ formation of the nitrile oxide.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Applications in Drug Discovery and Development

Synthesis of Bioactive Molecules

This compound serves as a valuable intermediate in the synthesis of various biologically active molecules. For instance, it has been utilized in the preparation of CIP-AS, a chiral amino acid that is structurally related to glutamic acid and acts as a potential agonist at ionotropic AMPA-kainate receptors.

Potential Antiviral Activity

Preliminary reports suggest that this compound may possess antiviral properties. It has been shown to inhibit the growth of the influenza virus by purportedly binding to the receptor binding site on the virus surface.[3] However, the precise mechanism of action and the specific viral target have not been fully elucidated in the available literature. Further research is required to validate these findings and to explore the potential of this compound as an anti-influenza therapeutic.

The workflow for investigating the potential anti-influenza activity could involve the following steps:

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P342 + P311 (If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician).[1]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. A dust mask (type N95 or equivalent) should be used when handling the solid material.

Conclusion

This compound is a valuable and reactive chemical intermediate with established applications in organic synthesis and potential for future development in medicinal chemistry. Its ability to serve as a precursor to nitrile oxides makes it a key component in the construction of isoxazoline-containing molecules. While its reported anti-influenza activity is intriguing, further in-depth studies are necessary to confirm its efficacy and elucidate its mechanism of action. Researchers and professionals working with this compound should adhere to the provided synthesis and safety protocols to ensure safe and effective utilization.

References

Synthesis Pathway of Ethyl 2-Chloro-2-(hydroxyimino)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis of ethyl 2-chloro-2-(hydroxyimino)acetate, a versatile reagent used in the preparation of various compounds, including chiral amino acids and Δ²-isoxazolines.[1][2] The document outlines a common and effective synthesis pathway, including a detailed experimental protocol and relevant chemical data.

Core Synthesis Pathway

The most prevalent and well-documented method for synthesizing this compound proceeds from glycine (B1666218) ethyl ester hydrochloride. This pathway involves a diazotization reaction followed by chlorination.

Diagram of the Synthesis Pathway

Caption: Synthesis of this compound from glycine ethyl ester hydrochloride.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | 76% | [3] |

| Molecular Formula | C₄H₆ClNO₃ | [3][4] |

| Molecular Weight | 151.55 g/mol | [3][4] |

| CAS Number | 14337-43-0 | [1][2][4] |

| Melting Point | 70-76 °C | [2] |

| Appearance | White to almost white powder/crystal |

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate, adapted from established procedures.[3]

Materials:

-

Glycine ester hydrochloride (2 g, 14 mmol)

-

Concentrated Hydrochloric Acid (1.2 mL)

-

Sodium nitrite (B80452) (2 g, 28 mmol total)

-

Water

-

Diethyl ether

-

Brine solution

Procedure:

-

A solution of glycine ester hydrochloride (2 g, 14 mmol) in 3 mL of water is prepared.

-

Concentrated hydrochloric acid (1.2 mL) is added to the solution.

-

The resulting solution is cooled to -5 °C.

-

A solution of sodium nitrite (1 g, 14 mmol) in 1.4 mL of water is added to the cooled solution.

-

The mixture is stirred at 0 °C for 10 minutes.

-

A second solution of sodium nitrite (1 g, 14 mmol) in 1.4 mL of water is then added.

-

The reaction mixture is stirred at 0 °C for an additional 45 minutes.

-

Upon completion, a brine solution is added to the reaction mixture.

-

The mixture is extracted with diethyl ether.

-

The organic layer is dried and the solvent is evaporated under reduced pressure.

-

The resulting product, (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate, is obtained with a yield of 1.6 g (76%) and is typically used in the next step without further purification.[3]

Safety Information:

This compound is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.[2] The synthesis should be carried out in a well-ventilated fume hood.

References

A Technical Guide to Ethyl 2-chloro-2-(hydroxyimino)acetate: Synthesis, History, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-2-(hydroxyimino)acetate is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. Its unique bifunctional nature, possessing both a reactive chloro-oxime and an ester moiety, makes it a versatile building block for the synthesis of complex heterocyclic compounds. This technical guide provides an in-depth overview of the discovery, history, synthesis, and characterization of this compound. It includes detailed experimental protocols, a comprehensive summary of its physicochemical and spectroscopic data, and a discussion of its critical role in the synthesis of prominent pharmaceutical agents, including the antibiotic ceftazidime (B193861) and the antiviral oseltamivir. Furthermore, this guide illustrates the relevant biological signaling pathways and experimental workflows using detailed diagrams to support researchers and drug development professionals in their work with this important compound.

Discovery and History

While a singular, definitive "discovery" paper for this compound is not readily apparent in modern databases, its history is intrinsically linked to the development of synthetic methodologies for oximes and their derivatives in the broader context of organic chemistry. The Beilstein database, a comprehensive repository of organic compounds, references this molecule with the Beilstein Registry Number 606193, suggesting its existence and characterization in the chemical literature for a considerable time.[1][2]

The emergence of this compound as a compound of significant interest is closely tied to the rise of the pharmaceutical industry and the quest for novel therapeutics, particularly in the area of antibiotics and antivirals. Its utility as a precursor for constructing complex heterocyclic side chains became apparent with the development of third-generation cephalosporins. The synthesis of the aminothiazole side chain of the potent antibiotic ceftazidime represents a key milestone in the application of this intermediate.[3][4][5]

Furthermore, its role as a versatile synthon has been demonstrated in the total synthesis of various complex molecules, including intermediates for the antiviral drug oseltamivir (Tamiflu®) and potent glutamate (B1630785) receptor agonists like CIP-AS .[1][6][7][8][9][10] The history of this compound is, therefore, a story of enabling chemical synthesis in the service of medicinal chemistry and drug discovery.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is crucial for its effective use in synthesis and for quality control. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 14337-43-0 | [11] |

| Molecular Formula | C₄H₆ClNO₃ | [11] |

| Molecular Weight | 151.55 g/mol | [11] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 70-76 °C (lit.) | [2] |

| Storage Temperature | 2-8°C | [11] |

| Beilstein Registry No. | 606193 | [1][2] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks and Interpretation | Reference(s) |

| ¹H NMR | (CDCl₃, 400 MHz): δ 1.37-1.41 (t, J = 7.2 Hz, 3H, -CH₃); 4.38-4.43 (q, J = 7.2 Hz, 2H, -CH₂-); 9.59-9.61 (m, 1H, -OH) | Sourced from chemical suppliers |

| ¹³C NMR | Predicted shifts: ~14 ppm (-CH₃), ~63 ppm (-CH₂-), ~140 ppm (C=N), ~160 ppm (C=O) | [12][13] |

| IR | Expected characteristic peaks: ~3300-3500 cm⁻¹ (O-H stretch), ~1740 cm⁻¹ (C=O stretch, ester), ~1640 cm⁻¹ (C=N stretch) | [14] |

| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z 151 (for ³⁵Cl) and 153 (for ³⁷Cl). Fragmentation pattern would show loss of ethoxy and carbonyl groups. | [15] |

Experimental Protocols

The synthesis of ethyl 2-chloro-2-(hydroxyiminfo)acetate is typically achieved through the nitrosation of an ethyl acetate (B1210297) derivative followed by chlorination. A common and reliable method starts from glycine (B1666218) ethyl ester hydrochloride.

Synthesis from Glycine Ethyl Ester Hydrochloride

This procedure details the synthesis of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate.

Experimental Workflow

References

- 1. 氯代肟基乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 氯代肟基乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. medkoo.com [medkoo.com]

- 4. jfda-online.com [jfda-online.com]

- 5. CN102286003A - Synthesis method of ceftazidime - Google Patents [patents.google.com]

- 6. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 7. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. york.ac.uk [york.ac.uk]

- 11. This compound | 14337-43-0 | FE34373 [biosynth.com]

- 12. hmdb.ca [hmdb.ca]

- 13. homepages.bluffton.edu [homepages.bluffton.edu]

- 14. 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER(14337-43-0) Raman spectrum [chemicalbook.com]

- 15. Ethyl Acetate [webbook.nist.gov]

An In-depth Technical Guide to 2-Chloro-2-hydroxyiminoacetic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2-hydroxyiminoacetic acid ethyl ester, also known as ethyl (Z)-2-chloro-2-(hydroxyimino)acetate, is a versatile bifunctional reagent in organic synthesis. Its unique structure, incorporating an oxime, an ester, and a reactive chlorine atom, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly isoxazolines and their derivatives. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility in medicinal chemistry and drug development.

Chemical and Physical Properties

2-Chloro-2-hydroxyiminoacetic acid ethyl ester is a white to off-white crystalline solid at room temperature.[1] It is sensitive to moisture and is a lachrymator, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[1] It is soluble in organic solvents such as methanol.[1]

| Property | Value | Reference |

| Molecular Formula | C₄H₆ClNO₃ | [1][2] |

| Molecular Weight | 151.55 g/mol | [1][2] |

| Melting Point | 70-76 °C | [1] |

| Boiling Point (Predicted) | 230.5 ± 23.0 °C | [1] |

| Density (Predicted) | 1.36 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 7.60 ± 0.10 | [1] |

| CAS Number | 14337-43-0 | [1] |

Spectroscopic Data

The structural characterization of 2-Chloro-2-hydroxyiminoacetic acid ethyl ester is supported by various spectroscopic techniques.

| ¹H NMR (400 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | Multiplicity |

| 1.37-1.41 | t |

| 4.38-4.43 | q |

| 9.59-9.61 | m |

Reference: [1]

| ¹³C NMR (Predicted) | |

| Chemical Shift (δ) ppm | Assignment |

| ~14 | -CH₃ |

| ~63 | -OCH₂- |

| ~140 | C=N |

| ~160 | C=O |

| Infrared (IR) Spectroscopy (Predicted) | |

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretch (oxime) |

| ~1730 | C=O stretch (ester) |

| ~1650 | C=N stretch (oxime) |

| Mass Spectrometry (Predicted Fragmentation) | |

| m/z | Fragment |

| 151/153 | [M]⁺ (isotopic pattern for Cl) |

| 116 | [M-Cl]⁺ |

| 106 | [M-OC₂H₅]⁺ |

| 78 | [M-COOC₂H₅]⁺ |

Synthesis

2-Chloro-2-hydroxyiminoacetic acid ethyl ester can be synthesized from readily available starting materials. The most common methods involve the nitrosation of derivatives of ethyl acetate.

Method 1: From Glycine (B1666218) Ethyl Ester Hydrochloride

A high-yield synthesis starts from glycine ethyl ester hydrochloride. The reaction proceeds via diazotization of the amino group followed by chlorination.

Experimental Protocol:

-

Dissolve glycine ester hydrochloride (2 g, 14 mmol) in 3 mL of water.

-

Add concentrated HCl (1.2 mL) to the solution.

-

Cool the resulting solution to -5 °C.

-

Add a solution of sodium nitrite (B80452) (1 g, 14 mmol) in water (1.4 mL).

-

Stir the mixture at 0 °C for 10 minutes.

-

Add another solution of sodium nitrite (1 g, 14 mmol) in water (1.4 mL).

-

Continue stirring at 0 °C for 45 minutes.

-

Add a brine solution to the reaction mixture.

-

Extract the mixture with ether.

-

Dry the combined organic layers and evaporate under reduced pressure to yield (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate.

This method has been reported to yield the product in approximately 76% yield.[2]

Method 2: From Ethyl 2-Aminoacetate

An alternative synthesis starts from ethyl 2-aminoacetate.

Experimental Protocol:

-

Dissolve ethyl aminoacetate (5 g, 48.53 mmol) in water (5 ml).

-

Slowly add concentrated hydrochloric acid (8 ml) at 0°C.

-

Add a mixture of sodium nitrite (4.91 g, 145.6 mmol) and water (5 ml).

-

Stir the reaction mixture at room temperature for 1 hour.

-

After completion, extract the reaction mixture with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under vacuum.

This method has been reported to yield the product as a white solid with a 20% yield.[1]

Caption: Synthetic routes to 2-Chloro-2-hydroxyiminoacetic acid ethyl ester.

Reactivity and Applications

The primary utility of 2-Chloro-2-hydroxyiminoacetic acid ethyl ester lies in its ability to serve as a precursor to ethoxycarbonylformonitrile oxide, a highly reactive 1,3-dipole. This intermediate is typically generated in situ and readily undergoes [3+2] cycloaddition reactions with various dipolarophiles.

Generation of Ethoxycarbonylformonitrile Oxide

The treatment of 2-Chloro-2-hydroxyiminoacetic acid ethyl ester with a mild base, such as sodium bicarbonate or triethylamine, results in the elimination of hydrogen chloride to form the nitrile oxide.[1]

Caption: In-situ generation of the nitrile oxide intermediate.

[3+2] Cycloaddition Reactions and Synthesis of Isoxazolines

The generated ethoxycarbonylformonitrile oxide readily reacts with alkenes and alkynes to afford isoxazolines and isoxazoles, respectively. These five-membered heterocyclic scaffolds are prevalent in many biologically active molecules. This reactivity makes 2-Chloro-2-hydroxyiminoacetic acid ethyl ester a key building block in medicinal chemistry.

Caption: Workflow for isoxazoline synthesis.

Applications in Drug Development

Derivatives synthesized from 2-Chloro-2-hydroxyiminoacetic acid ethyl ester have shown a range of biological activities, making this compound of significant interest to drug development professionals.

-

Antimicrobial and Antiviral Agents: Isoxazolines are a well-established class of compounds with diverse biological activities.[3][4] Studies have demonstrated that isoxazoline derivatives synthesized from various precursors exhibit antibacterial, antifungal, and antiviral properties.[3][4] The ability to readily generate a diverse library of isoxazolines from 2-Chloro-2-hydroxyiminoacetic acid ethyl ester makes it a valuable tool in the search for new anti-infective agents.

-

Precursor to AMPA Receptor Agonists: This compound has been utilized in the synthesis of CIP-AS, a chiral amino acid that is structurally related to glutamic acid and is a potential agonist at ionotropic (AMPA)-kainate receptors.[1] AMPA receptors are crucial for synaptic plasticity and are a target for cognitive enhancers and drugs for neurological disorders.

-

Other Heterocyclic Syntheses: Beyond isoxazolines, it has been used to prepare N-aziridinyloximes, which can be further transformed into dihydro-oxadiazines.[1]

Safety and Handling

2-Chloro-2-hydroxyiminoacetic acid ethyl ester is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] It is also a lachrymator. Therefore, it is imperative to handle this compound in a chemical fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Store in a cool, dry place (2-8°C) under an inert atmosphere.[1]

Conclusion

2-Chloro-2-hydroxyiminoacetic acid ethyl ester is a highly valuable and versatile reagent in organic synthesis. Its key characteristic is its role as a stable precursor to the reactive intermediate, ethoxycarbonylformonitrile oxide. This reactivity enables the straightforward synthesis of isoxazolines and other heterocyclic compounds, which are important scaffolds in medicinal chemistry. Its application in the synthesis of potential AMPA receptor agonists and the broad biological activities of its derivatives underscore its importance for researchers and professionals in the field of drug discovery and development. Proper handling and safety precautions are essential when working with this compound.

References

Ethyl 2-chloro-2-(hydroxyimino)acetate solubility in organic solvents

An In-depth Technical Guide on the Solubility of Ethyl 2-chloro-2-(hydroxyimino)acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring an ester, a chloro group, and a hydroxyimino moiety, imparts a moderate polarity that dictates its solubility in different solvent systems. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating final products. This technical guide provides a comprehensive overview of the available solubility data for this compound in common organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Physicochemical Properties

-

Molecular Formula: C₄H₆ClNO₃

-

Molecular Weight: 151.55 g/mol

-

Appearance: Off-white to pale yellow crystalline solid

-

Melting Point: 70-76 °C

Solubility Profile

Data Presentation

The following table summarizes the qualitative solubility of this compound in several organic solvents. It is important to note that solubility can be significantly influenced by factors such as temperature and the purity of both the solute and the solvent.

| Solvent | Qualitative Solubility | Source |

| Methanol | Soluble | [1][2][3] |

| Ethanol | Miscible | [4] |

| Acetone | Miscible | [4] |

| Ethyl Acetate | Miscible | [4] |

| Water | Limited Solubility | [4] |

Note: "Miscible" suggests that the substance dissolves in the solvent in all proportions, forming a homogeneous solution. "Soluble" indicates that a significant amount of the substance dissolves in the solvent, although it may not be in all proportions.

Experimental Protocols

The following section details a reliable experimental methodology for the quantitative determination of the solubility of this compound in organic solvents. The gravimetric method is a standard and accurate technique for determining the thermodynamic solubility of a solid compound.

Gravimetric Method for Solubility Determination

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or incubator

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed glass evaporating dishes or beakers

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected solvent in a glass vial. The presence of undissolved solid is crucial to ensure that a saturated solution is formed. b. Securely cap the vial to prevent solvent evaporation. c. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). d. Equilibrate the mixture for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that thermodynamic equilibrium is reached.

-

Sample Withdrawal and Filtration: a. After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. b. Carefully withdraw a known volume (e.g., 2 mL) of the supernatant using a syringe pre-heated to the experimental temperature to avoid premature crystallization. c. Immediately filter the solution through a syringe filter (pre-heated to the same temperature) into a pre-weighed evaporating dish. This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation and Mass Determination: a. Record the exact mass of the filtered solution in the evaporating dish. b. Place the evaporating dish in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound to gently evaporate the solvent. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen. c. Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. d. Weigh the evaporating dish containing the solid residue. e. Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculation of Solubility: a. Calculate the mass of the dissolved solid by subtracting the initial mass of the empty evaporating dish from the final mass of the dish with the residue. b. The solubility can be expressed in various units, such as g/100 mL or mg/mL, using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the gravimetric determination of solubility.

Caption: General workflow for gravimetric solubility determination.

References

Unraveling the Enigmatic Action of Ethyl 2-chloro-2-(hydroxyimino)acetate: A Theoretical Mechanistic Whitepaper

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-2-(hydroxyimino)acetate is a multifaceted organic compound with significant potential in medicinal chemistry. While its primary utility has been documented as a synthetic intermediate, its inherent structural features—an α-chlorooxime and an ethyl ester—suggest a range of plausible biological activities.[1] This technical guide delineates the theoretical mechanisms of action for this compound, drawing upon its chemical reactivity and the established biological roles of the oxime functional group.[2][3] We present several putative pathways, including covalent enzyme inhibition, nitric oxide donation, and bioisosteric mimicry. This document aims to provide a foundational framework for future in vitro and in vivo investigations into the pharmacological potential of this compound.

Chemical and Physical Properties

A comprehensive understanding of the biological potential of this compound begins with its chemical and physical characteristics. These properties govern its reactivity, solubility, and ability to interact with biological systems.

| Property | Value | Reference |

| CAS Number | 14337-43-0 | [3] |

| Molecular Formula | C₄H₆ClNO₃ | [3] |

| Molecular Weight | 151.55 g/mol | [3] |

| Melting Point | 70-76 °C | |

| Appearance | White to off-white solid | |

| SMILES | CCOC(=O)C(Cl)=NO | |

| InChI Key | UXOLDCOJRAMLTQ-UTCJRWHESA-N |

Theoretical Mechanisms of Action

The unique structural arrangement of this compound suggests several compelling, albeit theoretical, mechanisms of biological action. These hypotheses are grounded in the known reactivity of α-chlorooximes and the diverse pharmacological profiles of oxime-containing molecules.

Covalent Inhibition of Cysteine Proteases

The presence of an α-chloro group adjacent to an electron-withdrawing oxime renders the carbon atom highly electrophilic. This makes the molecule susceptible to nucleophilic attack by amino acid residues in protein active sites. Cysteine proteases, which feature a highly reactive cysteine thiol in their catalytic site, are prime targets for such covalent modification.[4][5][6]

Proposed Mechanism:

-

Enzyme Binding: The compound initially binds non-covalently to the active site of a cysteine protease.

-

Nucleophilic Attack: The sulfhydryl group of the active site cysteine residue attacks the electrophilic carbon bearing the chlorine atom.

-

Covalent Adduct Formation: This results in the displacement of the chloride ion and the formation of a stable, covalent thioether bond between the enzyme and the inhibitor. This irreversible modification leads to the inactivation of the enzyme.

Caption: Covalent inhibition of a cysteine protease.

Nitric Oxide (NO) Donation

Oxime-containing compounds have been investigated as potential nitric oxide (NO) donors.[2] NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and the immune response. The release of NO from a donor molecule can have profound pharmacological effects.

Proposed Mechanism:

Under physiological conditions, this compound may undergo enzymatic or non-enzymatic decomposition to release nitric oxide. This process could be triggered by changes in pH, redox environment, or interaction with specific enzymes. The liberated NO can then activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent downstream signaling.

Caption: Nitric oxide donation and downstream signaling.

Bioisosteric Mimicry of α-Keto Esters and Kinase Inhibition

The α-oximino ester moiety can act as a bioisostere for an α-keto ester. α-Keto acids and their esters are intermediates in numerous metabolic pathways and can serve as substrates or inhibitors for various enzymes. By mimicking these endogenous molecules, this compound could competitively inhibit enzymes that recognize α-keto esters.

Furthermore, a significant number of oxime derivatives have been identified as inhibitors of various serine/threonine and tyrosine kinases.[2] These enzymes play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis. Inhibition of these kinases is a well-established strategy in cancer therapy.

Proposed Mechanism:

The compound may bind to the active site of a kinase, competing with ATP or the protein substrate. The oxime group, with its hydrogen bond donor and acceptor capabilities, can form key interactions with the kinase active site, leading to inhibition of its catalytic activity. This would disrupt the downstream signaling cascade.

Caption: Inhibition of a generic kinase signaling pathway.

Prodrug Activation via Ester Hydrolysis

The ethyl ester group of the molecule can be a substrate for ubiquitous esterase enzymes in the body. Hydrolysis of the ester would yield the corresponding carboxylic acid, which may have a different pharmacological profile, including altered solubility, cell permeability, and target affinity.

Proposed Mechanism:

-

Uptake: The parent ester compound is absorbed.

-

Enzymatic Hydrolysis: Intracellular or extracellular esterases cleave the ethyl ester bond.

-